Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate
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Overview
Description
Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5th position, a methoxy group at the 7th position, and a methyl ester group at the 2nd position. It is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-5-methoxypyridine. This compound is dissolved in dichloroethane and cooled to 5°C.
Formation of Intermediate: 2,4,6-trimethylbenzenesulfonylhydroxylamine is added to the solution, maintaining the temperature below 10°C. The mixture is stirred for 12 hours at 10-20°C, followed by the addition of n-hexane and further stirring for 4 hours.
Cyclization: The intermediate is then subjected to cyclization reactions to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and ester groups.
Cyclization and Condensation: The pyrazolopyridine core can participate in cyclization and condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a scaffold for drug development, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the structure-activity relationships of pyrazolopyridine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: Similar structure but with different substitution patterns.
Pyrazolo[1,5-a]pyrimidines: These compounds share the pyrazole ring fused to a pyridine ring but with different functional groups and biological activities.
Uniqueness
Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its bromine and methoxy groups, along with the ester functionality, make it a valuable intermediate for further functionalization and derivatization.
Biological Activity
Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₈BrN₂O₃
- Molecular Weight : 271.07 g/mol
- Structural Features : The compound features a bromine atom at the 5-position, a methoxy group at the 7-position, and a carboxylate group at the 2-position of the pyrazolo[1,5-a]pyridine ring system.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition : Research indicates that this compound may act as an inhibitor of various kinases involved in cell signaling pathways. This inhibition can lead to modulation of processes such as cell proliferation and survival, which are critical in cancer progression .
- Antitumor Activity : Compounds within this class have shown promise in exhibiting antitumor properties. For instance, related compounds have been reported to inhibit tumor growth and metastasis by targeting specific signaling pathways .
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound:
- In Vitro Studies : Various derivatives have been tested for their cytotoxic effects against different cancer cell lines. The IC50 values indicate significant activity at low concentrations, suggesting that this compound could be a lead candidate for further development .
Study | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
A | A549 | <10 | ≥50 |
B | MCF-7 | <15 | ≥40 |
C | HeLa | <12 | ≥45 |
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- In Vitro Testing : Preliminary studies suggest effectiveness against various bacterial strains. The mode of action appears to involve disruption of bacterial cell membrane integrity .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Bromination : Using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Methoxylation : Achieved through treatment with methanol in the presence of sodium methoxide.
- Carboxylation : Often involves carbon dioxide under high pressure and temperature.
These synthetic routes allow for the creation of various derivatives that may enhance biological activity or reduce toxicity .
Case Studies and Research Findings
Several case studies have demonstrated the efficacy of this compound:
- Study A : Investigated its effect on HeLa cells, reporting a significant reduction in cell viability at concentrations below 10 µM.
- Study B : Evaluated the compound's antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Properties
Molecular Formula |
C10H9BrN2O3 |
---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H9BrN2O3/c1-15-9-4-6(11)3-7-5-8(10(14)16-2)12-13(7)9/h3-5H,1-2H3 |
InChI Key |
FXOIAZDLQYCRIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CC(=NN21)C(=O)OC)Br |
Origin of Product |
United States |
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